

Technical Guide: 4-Chloro-2-ethoxyphenol (4-Chloroguaethol)

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyphenol

CAS No.: 18113-10-5

Cat. No.: B3040275

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Executive Summary

4-Chloro-2-ethoxyphenol (CAS: 18113-10-5) is a halogenated phenolic ether derived from guaethol (2-ethoxyphenol). It serves as a versatile scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors and azo-based ligands for biological assays. Its structural integrity—balancing the lipophilic ethoxy group with the reactive chloro-substituent—makes it a valuable building block for modulating the physicochemical properties of drug candidates.

Nomenclature & Structural Identity

Precise nomenclature is vital to avoid confusion with structural isomers, particularly chain-chlorinated analogs.

Identification Matrix

Parameter	Detail
IUPAC Name	4-Chloro-2-ethoxyphenol
Common Synonyms	4-Chloroguaethol; p-Chloroguaethol; 2-Ethoxy-4-chlorophenol
CAS Registry Number	18113-10-5
Molecular Formula	C ₈ H ₉ ClO ₂
SMILES	<chem>CCOC1=C(C=CC(Cl)=C1)O</chem>
InChI Key	XZRKFIXMGXKTAF-UHFFFAOYSA-N

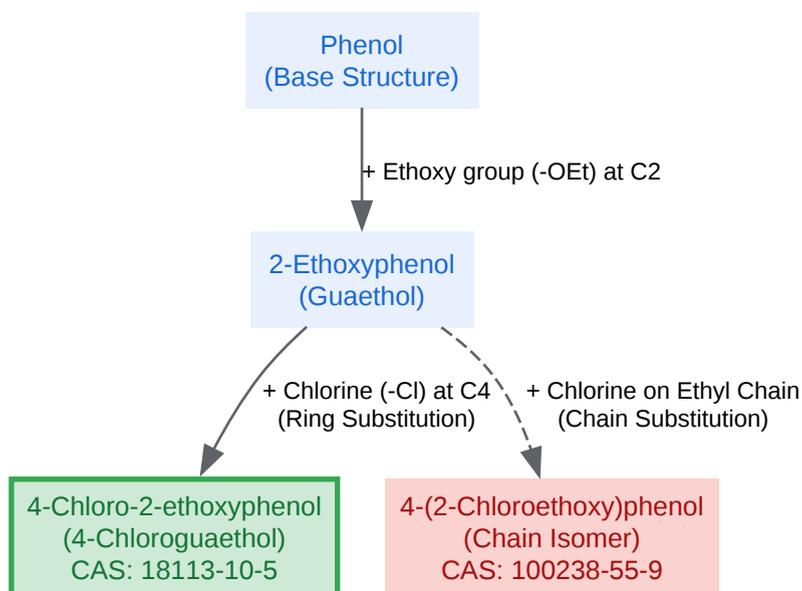
The "Isomer Trap": Ring vs. Chain Chlorination

A common error in database searching is confusing **4-Chloro-2-ethoxyphenol** with 4-(2-chloroethoxy)phenol (CAS 100238-55-9).

- Target Compound (18113-10-5): Chlorine is attached directly to the aromatic ring at position 4. This activates the ring for further coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
- Isomer (100238-55-9): Chlorine is on the ethyl tail. This completely changes the reactivity profile, making it an alkylating agent rather than an aryl halide.

Nomenclature Logic Diagram

The following diagram visualizes the derivation of the name and distinguishes it from its isomer.



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Figure 1: Structural derivation and distinction between ring-chlorinated (target) and chain-chlorinated isomers.[1][2]

Physicochemical Profile

Understanding the physical state and solubility is essential for handling and purification.

Property	Value/Description	Relevance
Molecular Weight	172.61 g/mol	Stoichiometric calculations.
Physical State	Low-melting solid or oil	Handling requires gentle heating or solvent transfer.
Melting Point	~20–25°C (Predicted)*	Often exists as a supercooled liquid at RT.
Boiling Point	~240–245°C (at 760 mmHg)	High boiling point requires vacuum distillation for purification.
LogP (Octanol/Water)	~2.5	Moderate lipophilicity; cell-permeable.
pKa	~9.5 (Phenolic OH)	Deprotonates in basic conditions (pH > 10).

*Note: While the methoxy analog (4-chloroguaiacol) melts at ~37°C, the ethyl group often lowers the melting point due to increased rotational freedom, potentially rendering it liquid at room temperature.

Synthetic Pathways & Manufacturing

The synthesis of **4-Chloro-2-ethoxyphenol** typically involves the electrophilic aromatic chlorination of 2-ethoxyphenol (guaethol). This process must be controlled to favor the para-isomer over the ortho-isomer.

Protocol: Selective Chlorination

Reaction Principle: The ethoxy and hydroxyl groups are ortho/para directors. The position para to the hydroxyl group (C4) is the most nucleophilic site, favored sterically and electronically.

Reagents:

- Substrate: 2-Ethoxyphenol (Guaethol).
- Chlorinating Agent: Sulfuryl Chloride (

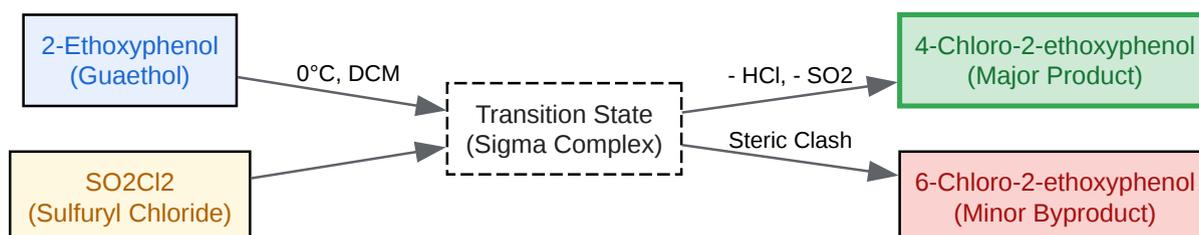
) or N-Chlorosuccinimide (NCS).

- Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq of 2-ethoxyphenol in dry DCM under an inert atmosphere ().
- Cooling: Cool the solution to 0°C to suppress over-chlorination.
- Addition: Dropwise addition of 1.05 eq of . The evolution of and gas will be observed.
- Quenching: Once TLC indicates consumption of starting material, quench with water.
- Workup: Extract with DCM, wash with brine, and dry over .
- Purification: Fractional distillation under reduced pressure is required to separate the minor ortho-isomer (6-chloro-2-ethoxyphenol).

Synthetic Workflow Diagram



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Figure 2: Electrophilic aromatic substitution pathway for the synthesis of **4-Chloro-2-ethoxyphenol**.

Applications in Drug Development

4-Chloro-2-ethoxyphenol is not just a solvent or reagent; it is a pharmacophore precursor.

Monoamine Reuptake Inhibitors

Patent literature (e.g., NL1028927C2) highlights the use of this compound in synthesizing morpholine derivatives. These derivatives function as dual serotonin/norepinephrine reuptake inhibitors (SNRIs), used in treating:

- Depression.
- Urinary incontinence.[3]
- Neuropathic pain.[1][4]

Mechanism: The 4-chloro-2-ethoxyphenyl moiety mimics the di-substituted aromatic rings found in neurotransmitters, allowing the drug to bind tightly to the transporter proteins (SERT/NET).

Azo-Ligand Development

Research indicates its use in synthesizing azo thiazol ligands. The phenolic hydroxyl group allows for diazonium coupling, creating highly conjugated systems used as:

- Biological Probes: For tracking metal ions in cellular assays.
- Anticancer Agents: Metal complexes derived from these ligands have shown cytotoxicity against specific tumor lines.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these expected spectral signatures.

- ^1H NMR (CDCl_3 , 400 MHz):

- 1.45 (t, 3H, -OCH₂CH₃)
- 4.05 (q, 2H, -OCH₂CH₃)
- 5.50 (s, 1H, -OH, exchangeable)
- 6.80–6.95 (m, 3H, Aromatic protons). Note: The coupling pattern will show an ABX system due to the 1,2,4-substitution.
- Mass Spectrometry (EI):
 - Molecular Ion (): m/z 172/174 (3:1 ratio due to ³⁵Cl/³⁷Cl).
 - Base Peak: Loss of ethyl group or CO fragment.

References

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Sources

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